2,6-difluoro-N-{3-[2-(pyridin-2-yl)ethyl]phenyl}benzamide
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Overview
Description
2,6-Difluoro-N-{3-[2-(pyridin-2-yl)ethyl]phenyl}benzamide is a synthetic organic compound characterized by the presence of fluorine atoms and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-{3-[2-(pyridin-2-yl)ethyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions . Another approach involves the Diels–Alder reaction, which forms the core structure of the compound through a cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-{3-[2-(pyridin-2-yl)ethyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2,6-Difluoro-N-{3-[2-(pyridin-2-yl)ethyl]phenyl}benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-{3-[2-(pyridin-2-yl)ethyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **2,6-Difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-(phenylsulfonyl)amino]benzamide
- 2,6-Difluorobenzoic acid
- 2-(6-Chloro-3-{[2,2-difluoro-2-(1-oxido-2-pyridinyl)ethyl]amino}-2-oxo)
Uniqueness
2,6-Difluoro-N-{3-[2-(pyridin-2-yl)ethyl]phenyl}benzamide is unique due to its specific arrangement of fluorine atoms and the pyridine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H16F2N2O |
---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
2,6-difluoro-N-[3-(2-pyridin-2-ylethyl)phenyl]benzamide |
InChI |
InChI=1S/C20H16F2N2O/c21-17-8-4-9-18(22)19(17)20(25)24-16-7-3-5-14(13-16)10-11-15-6-1-2-12-23-15/h1-9,12-13H,10-11H2,(H,24,25) |
InChI Key |
QEQQGHVSGZNUKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCC2=CC(=CC=C2)NC(=O)C3=C(C=CC=C3F)F |
Origin of Product |
United States |
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